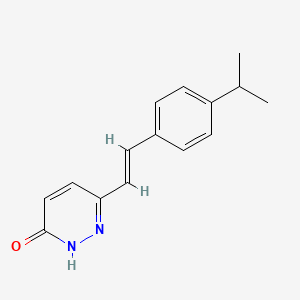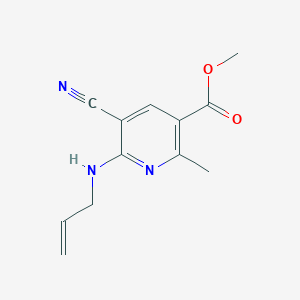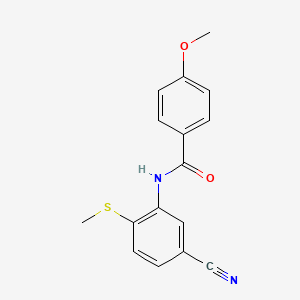![molecular formula C25H20N2O3S B3122513 Methyl 2-[2-phenyl-6-(phenylsulfanylmethyl)pyrimidin-4-yl]oxybenzoate CAS No. 303147-66-2](/img/structure/B3122513.png)
Methyl 2-[2-phenyl-6-(phenylsulfanylmethyl)pyrimidin-4-yl]oxybenzoate
Descripción general
Descripción
“Methyl 2-[2-phenyl-6-(phenylsulfanylmethyl)pyrimidin-4-yl]oxybenzoate” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and phenyl groups, which are aromatic rings of six carbon atoms . It also contains a sulfanyl group (–SH), which is a functional group consisting of a sulfur atom and a hydrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, phenyl groups, and a sulfanyl group. The exact structure would depend on the positions of these groups within the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrimidine ring, phenyl groups, and sulfanyl group could potentially undergo various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfanyl group could potentially make the compound more reactive .Aplicaciones Científicas De Investigación
Antibacterial Activity
Research has shown that derivatives of pyrimidin-4-yl compounds, similar in structure to Methyl 2-[2-phenyl-6-(phenylsulfanylmethyl)pyrimidin-4-yl]oxybenzoate, exhibit significant antibacterial activity. For instance, certain thieno[2,3-d]pyrimidinone derivatives have been synthesized and found to be effective against both Gram-negative and Gram-positive bacteria, including Escherichia coli and Bacillus subtilis (Kumari et al., 2017).
Antimicrobial and Antifungal Agents
Derivatives of pyrimidin-4-yl have been synthesized and evaluated for their potential as antimicrobial and antifungal agents. Studies reveal that these compounds exhibit promising biological activity against a range of bacterial and fungal strains, including Staphylococcus aureus and Candida albicans (El Azab & Abdel-Hafez, 2015).
Anticancer Agents
Some 2-[3-Phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives, structurally similar to the compound , have shown appreciable cancer cell growth inhibition in vitro. These compounds have been tested on various cancer cell lines, indicating potential utility as anticancer agents (Al-Sanea et al., 2020).
Pharmacological Screening
Studies have also focused on pharmacological screening of pyrimidin-2-one derivatives, revealing significant antimicrobial and antioxidant properties. This suggests potential for therapeutic applications in treating microbial infections and oxidative stress-related conditions (Dey et al., 2022).
Plant Growth Stimulation
Recent research on pyrimidin-4-yl derivatives shows that they can have a pronounced effect on stimulating plant growth, suggesting applications in agriculture and plant science (Pivazyan et al., 2019).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 2-[2-phenyl-6-(phenylsulfanylmethyl)pyrimidin-4-yl]oxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O3S/c1-29-25(28)21-14-8-9-15-22(21)30-23-16-19(17-31-20-12-6-3-7-13-20)26-24(27-23)18-10-4-2-5-11-18/h2-16H,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVWNLSZWXZVRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OC2=NC(=NC(=C2)CSC3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{5-cyano-2-[(4-methylphenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B3122443.png)
![[6-Phenoxy-2-(4-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfone](/img/structure/B3122445.png)
![Ethyl 2-{[6-[(phenylsulfonyl)methyl]-2-(4-pyridinyl)-4-pyrimidinyl]sulfanyl}acetate](/img/structure/B3122453.png)
![4-(Phenylsulfanyl)-6-[(phenylsulfonyl)methyl]-2-(2-pyridinyl)pyrimidine](/img/structure/B3122454.png)
![[6-Methoxy-2-(2-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfone](/img/structure/B3122458.png)

![N-{2-[(4-chlorophenyl)sulfanyl]-5-cyanophenyl}-3-methylbenzenecarboxamide](/img/structure/B3122478.png)
![4-(Phenylsulfanyl)-6-[(phenylsulfinyl)methyl]-2-(3-pyridinyl)pyrimidine](/img/structure/B3122496.png)
![Ethyl 2-{[6-[(phenylsulfinyl)methyl]-2-(3-pyridinyl)-4-pyrimidinyl]sulfanyl}acetate](/img/structure/B3122501.png)
![N-{5-cyano-2-[(2,6-dichlorophenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B3122502.png)
![N-methyl-6-[(phenylsulfanyl)methyl]-2-(4-pyridinyl)-4-pyrimidinamine](/img/structure/B3122511.png)
![N,N-dimethyl-2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinamine](/img/structure/B3122519.png)
